Cytotoxicity Against MCF-7 Breast Cancer Cells: Class-Level Potency Benchmark
No direct quantitative cytotoxicity data for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide were identified in peer-reviewed literature. However, a closely related series of thirteen furan-pyridine hybrids was evaluated in the same experimental system [1]. Among these, compounds 2c, 3c, 3d, 4a, and 4c exhibited more potent cytotoxicity against MCF-7 cells than the reference drug docetaxel at 0.1 µM. This establishes a class-level expectation that the target compound, if active, may achieve IC50 values below 0.1 µM in this assay, but this must be confirmed experimentally.
| Evidence Dimension | Cytotoxicity (MTT assay, 0.1 µM concentration) |
|---|---|
| Target Compound Data | No data available for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide |
| Comparator Or Baseline | Docetaxel (reference drug); Class analogs 2c, 3c, 3d, 4a, 4c showed superior cytotoxicity to docetaxel at 0.1 µM against MCF-7 |
| Quantified Difference | Not calculable for the target compound; class analogs showed >50% inhibition at 0.1 µM vs. docetaxel baseline |
| Conditions | MCF-7 human breast cancer cell line, MTT assay, 0.1 µM compound concentration, 48 h incubation |
Why This Matters
Without direct data, the procurement decision cannot be based on demonstrated potency; users must validate this compound's activity in their own assays relative to known active analogs like 2c or 3c.
- [1] Küçükbay, H. et al. Synthesis, in vitro, and in silico studies of novel poly-heterocyclic compounds bearing pyridine and furan moieties as potential anticancer agents. Journal of Molecular Structure, 2023, 1271, 134054. View Source
